molecular formula C14H10ClNO4 B1674992 Lobenzarit CAS No. 63329-53-3

Lobenzarit

Cat. No.: B1674992
CAS No.: 63329-53-3
M. Wt: 291.68 g/mol
InChI Key: UGDPYGKWIHHBMB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Lobenzarit involves several steps. One method includes the reaction of 2-amino-4-chlorobenzoic acid with anthranilic acid in the presence of ethylenediamine and nickel powder. The reaction is carried out in diethyl ether solution under reflux conditions for 8-9 hours. The resulting product is then filtered, washed, and recrystallized to obtain N-o-carboxyphenyl-4-chloro-anthranilic acid, which is a key intermediate in the synthesis of this compound .

Chemical Reactions Analysis

Lobenzarit undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the chlorine atom in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lobenzarit has been extensively studied for its immunomodulatory effects. It has been shown to be effective in preventing and reducing the severity of glomerulonephritis in NZB/NZW F1 hybrid mice, which are immunologically predisposed to the disease. It also inhibits the development of spontaneous arthritis and nephritis in MRL/Mp-1pr/lpr mice .

In addition to its use in treating autoimmune diseases, this compound has been studied for its effects on various immune responses. It has been shown to suppress the production of certain antibodies and cytokines, making it a valuable tool in immunological research .

Mechanism of Action

The exact mechanism of action of Lobenzarit is not fully understood. it is known to modulate the immune system by affecting the function of B cells and T cells. This compound suppresses the production of immunoglobulin M (IgM) and immunoglobulin M rheumatoid factor (IgM-RF) by B cells. It also inhibits the production of interleukin-2 (IL-2) by activated T cells. These effects contribute to its ability to reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Lobenzarit is similar to other immunomodulatory drugs such as levamisole and D-penicillamine. it has shown fewer serious adverse reactions compared to these drugs. Levamisole and D-penicillamine are known to cause significant side effects, whereas this compound has been found to be safer in clinical trials .

Similar compounds include:

    Levamisole: An immunomodulatory drug used to treat rheumatoid arthritis and other autoimmune diseases.

    D-penicillamine: Another immunomodulatory drug used in the treatment of rheumatoid arthritis and Wilson’s disease.

This compound stands out due to its unique chemical structure and its relatively safer profile in terms of side effects .

Properties

IUPAC Name

2-(2-carboxyanilino)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPYGKWIHHBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64808-48-6 (di-hydrochloride salt)
Record name Lobenzarit [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20212709
Record name Lobenzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63329-53-3
Record name Lobenzarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63329-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobenzarit [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobenzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBENZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915EE91P39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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